molecular formula C8H14B2O7 B7955721 boric acid;(3,4-dimethoxyphenyl)boronic acid

boric acid;(3,4-dimethoxyphenyl)boronic acid

Cat. No.: B7955721
M. Wt: 243.82 g/mol
InChI Key: MSKPHAMLJQIWDP-UHFFFAOYSA-N
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Description

boric acid;(3,4-dimethoxyphenyl)boronic acid is a compound formed by the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing (3,4-Dimethoxyphenyl)boronic acid involves the reaction of (3,4-Dimethoxyphenyl)magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

Industrial production of boric acid;(3,4-dimethoxyphenyl)boronic acid involves the combination of (3,4-Dimethoxyphenyl)boronic acid and boric acid in a controlled environment to ensure the correct stoichiometric ratio. The mixture is then purified through crystallization or other separation techniques to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

boric acid;(3,4-dimethoxyphenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

boric acid;(3,4-dimethoxyphenyl)boronic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

boric acid;(3,4-dimethoxyphenyl)boronic acid is unique due to the presence of both boronic acid and boric acid components, which can synergistically enhance its reactivity and versatility in various chemical reactions .

Properties

IUPAC Name

boric acid;(3,4-dimethoxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO4.BH3O3/c1-12-7-4-3-6(9(10)11)5-8(7)13-2;2-1(3)4/h3-5,10-11H,1-2H3;2-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSKPHAMLJQIWDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OC)OC)(O)O.B(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14B2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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